

1-Chloro-4-propylbenzene CAS number and synonyms

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Compound of Interest

Compound Name: 1-Chloro-4-propylbenzene

Cat. No.: B1580988

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An In-depth Technical Guide to **1-Chloro-4-propylbenzene** for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-chloro-4-propylbenzene**, a halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, and applications as a versatile chemical intermediate.

Core Identification and Nomenclature

1-Chloro-4-propylbenzene is an organic compound distinguished by a benzene ring substituted with a chlorine atom and a propyl group at the para position. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.

- CAS Number: 52944-34-0[1][2][3]
- IUPAC Name: **1-chloro-4-propylbenzene**[1]
- Synonyms: 4-Propylchlorobenzene, p-Chloropropylbenzene, Benzene, 1-chloro-4-propyl-[1][4][5]

The structure consists of a stable aromatic core with two distinct functional groups that can be manipulated for further chemical transformations.

Caption: Chemical Structure of **1-Chloro-4-propylbenzene**.

Physicochemical and Spectroscopic Properties

The properties of **1-chloro-4-propylbenzene** are dictated by its molecular structure, combining the characteristics of an alkylbenzene and a chloroaromatic compound. This data is critical for designing reaction conditions and purification protocols.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ Cl	[1][2][4]
Molecular Weight	154.64 g/mol	[4][5]
Appearance	Colorless to light yellow clear liquid	[4]
Purity	>98.0% (GC)	[4]
Storage Temperature	Room Temperature (Recommended <15°C)	
XLogP3	4.2	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	0	[5]
Rotatable Bond Count	2	[5]

Synthesis Strategy: A Mechanistic Perspective

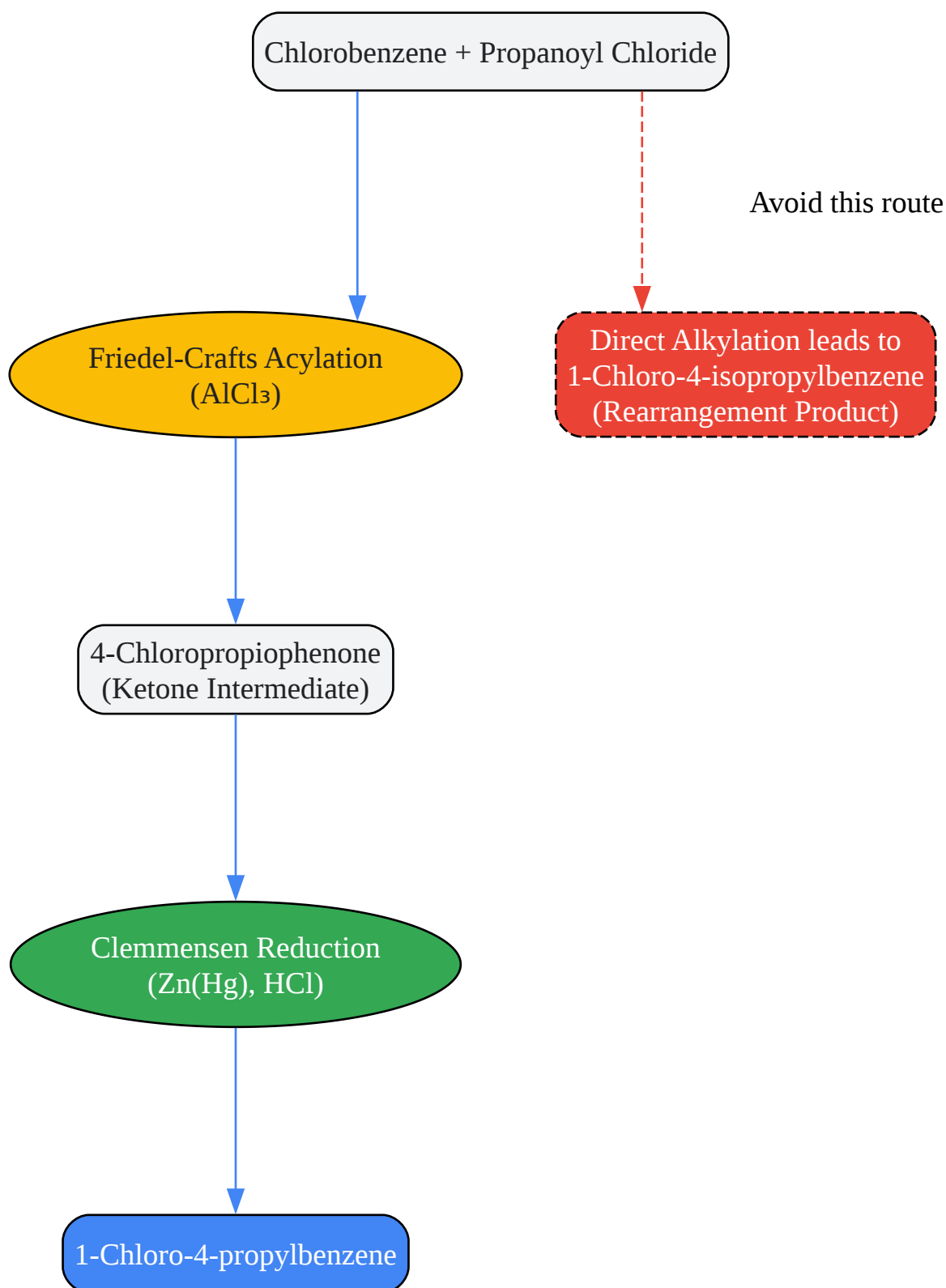
The synthesis of **1-chloro-4-propylbenzene** requires careful consideration of electrophilic aromatic substitution directing effects and the potential for carbocation rearrangements. A direct Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane is not a viable primary route due to this fundamental mechanistic principle.

Causality Behind the Preferred Synthetic Route:

Direct alkylation with a primary alkyl halide like 1-chloropropane in the presence of a Lewis acid (e.g., AlCl_3) leads to the formation of a primary carbocation. This species rapidly rearranges via a hydride shift to a more stable secondary carbocation. Consequently, the major product would be 1-chloro-4-isopropylbenzene, not the desired n-propyl isomer.

To circumvent this, a two-step Friedel-Crafts acylation followed by reduction is the authoritative and reliable method.

- **Friedel-Crafts Acylation:** Chlorobenzene is reacted with propanoyl chloride and a Lewis acid catalyst. The acylium ion formed does not undergo rearrangement. The chloro group is an ortho-, para-director, leading to the desired para-substituted product, 4-chloropropiophenone.
- **Clemmensen Reduction:** The ketone functional group of 4-chloropropiophenone is then reduced to a methylene group using amalgamated zinc and hydrochloric acid. This step selectively reduces the carbonyl without affecting the aromatic ring or the chloro-substituent.



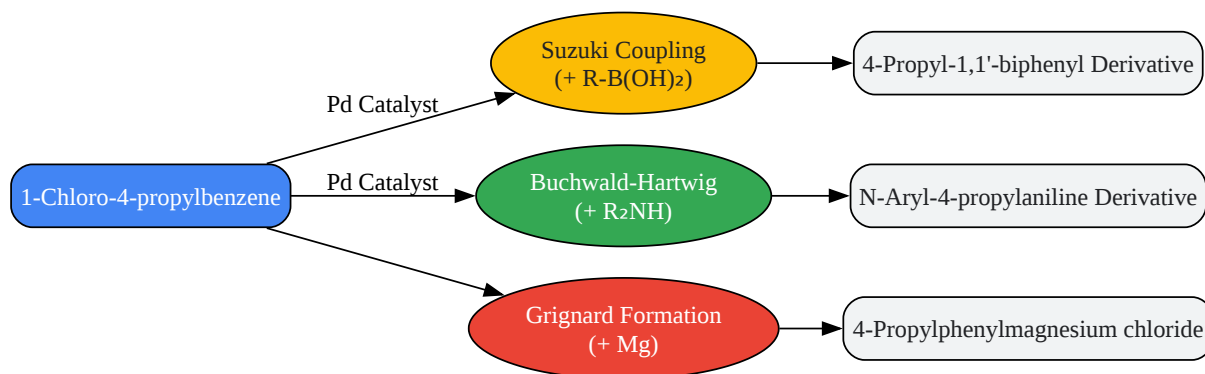
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Caption: Preferred synthetic route for **1-Chloro-4-propylbenzene**.

Synthetic Utility and Key Reactions

1-Chloro-4-propylbenzene is a versatile substrate for various cross-coupling reactions, which are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the chloro group provides a handle for such transformations.

- **Suzuki Coupling:** The chloro-substituent can be coupled with boronic acids in the presence of a palladium catalyst to form biaryl structures.
- **Buchwald-Hartwig Amination:** This reaction allows for the formation of C-N bonds, enabling the synthesis of substituted anilines, which are prevalent in pharmaceuticals.
- **Grignard Reagent Formation:** The compound can be converted to the corresponding Grignard reagent, 4-propylphenylmagnesium chloride, a potent nucleophile for creating new C-C bonds with carbonyls and other electrophiles.



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Caption: Key transformations of **1-Chloro-4-propylbenzene**.

Application in Drug Discovery and Development

While not an active pharmaceutical ingredient itself, **1-chloro-4-propylbenzene** serves as a crucial fragment and intermediate in medicinal chemistry. The chloro-substituent is a bioisostere for other groups and can participate in halogen bonding, a key interaction in protein-ligand binding.[6] Over 250 FDA-approved drugs contain chlorine, highlighting the importance of chloro-aromatic scaffolds in pharmaceuticals.[7]

Strategic Value:

- **Scaffold Development:** The p-chloropropylbenzene moiety can be elaborated into more complex drug candidates.
- **Fragment-Based Drug Discovery (FBDD):** It can be used as a starting fragment to probe binding pockets of biological targets. The propyl group provides lipophilicity to enhance membrane permeability, while the chlorine offers a vector for chemical modification and potential halogen bonding.
- **Lead Optimization:** In lead optimization campaigns, introducing a p-chloropropyl group can modulate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol describes a representative synthesis of a 4-propyl-1,1'-biphenyl derivative, illustrating the utility of **1-chloro-4-propylbenzene** as a coupling partner.

Objective: To synthesize 4-methyl-4'-propyl-1,1'-biphenyl.

Materials:

- **1-Chloro-4-propylbenzene**
- 4-Methylphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

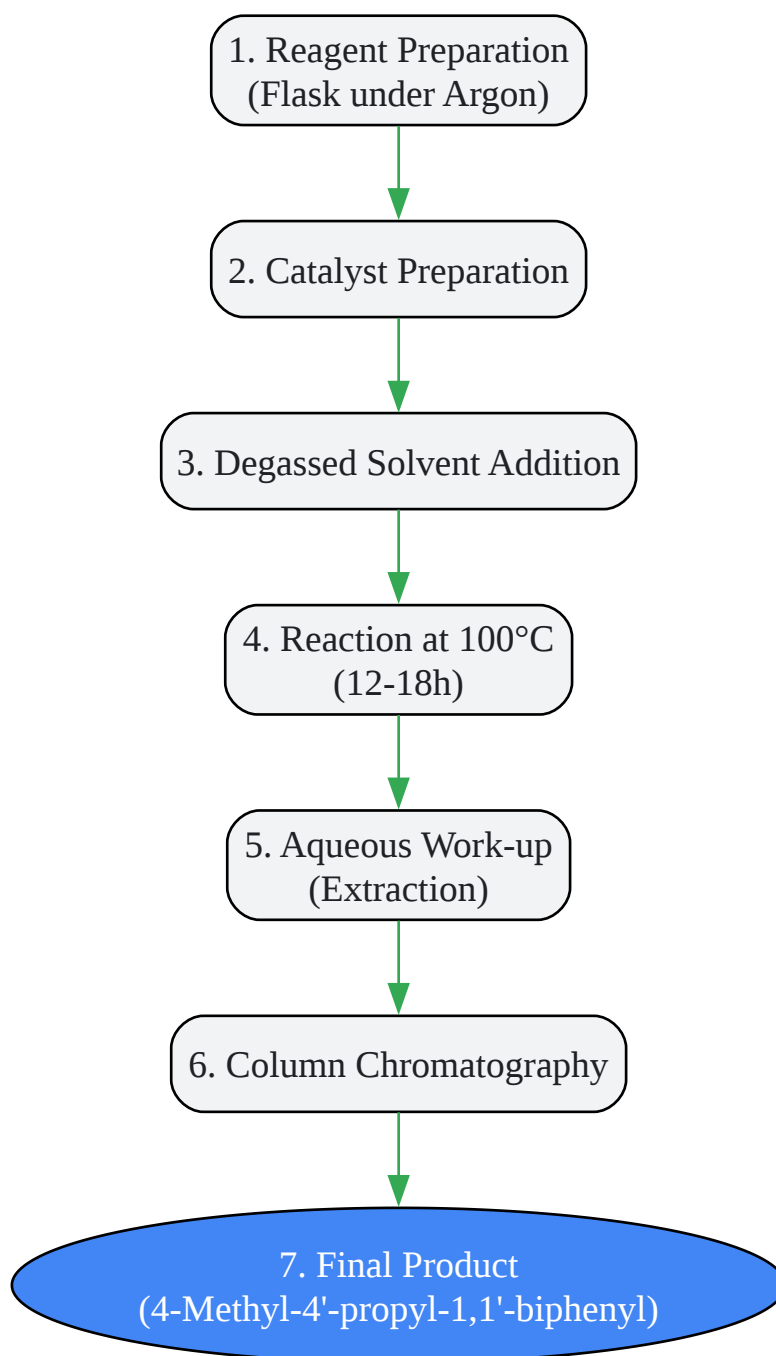
- Potassium phosphate (K_3PO_4)
- Toluene/Water (10:1 mixture)

Procedure:

- Inert Atmosphere: To an oven-dried Schlenk flask, add **1-chloro-4-propylbenzene** (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
- Catalyst Preparation: In a separate vial, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
- Solvent Addition: Degas the toluene/water solvent mixture by bubbling argon through it for 30 minutes. Add the solvent to the Schlenk flask containing the reagents.
- Reaction Initiation: Add the catalyst mixture to the Schlenk flask.
- Heating: Heat the reaction mixture to 100 °C under an argon atmosphere and stir vigorously for 12-18 hours.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Causality and Self-Validation:

- Ligand Choice (SPhos): SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition of the relatively unreactive aryl chloride to the palladium center, a critical step for high-yield coupling.
- Base (K_3PO_4): A moderately strong base is required to facilitate the transmetalation step without causing degradation of the starting materials or product.
- Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents catalyst deactivation and ensures reproducible results.



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Caption: Workflow for Suzuki coupling of **1-Chloro-4-propylbenzene**.

Safety and Handling

Proper handling of **1-chloro-4-propylbenzene** is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate

personal protective equipment (PPE).

GHS Hazard Information:[8][9]

Hazard Class	Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Aquatic Hazard (Acute)	H400	Very toxic to aquatic life.
Aquatic Hazard (Chronic)	H410	Very toxic to aquatic life with long lasting effects.

Handling and Storage:

- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8]
- Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container.
- First Aid:
 - Skin Contact: Wash off with plenty of water. If irritation occurs, seek medical attention.[8]
 - Eye Contact: Rinse with plenty of water. If irritation persists, seek medical attention.[8]
 - Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[9]

Conclusion

1-Chloro-4-propylbenzene is a chemical intermediate of significant value to the research and drug development community. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway that avoids common mechanistic pitfalls, make it a dependable starting material. Its utility in modern synthetic chemistry, particularly in forming the carbon-carbon and carbon-heteroatom bonds that are central to many pharmaceutical compounds,

ensures its continued relevance in the field. Adherence to strict safety protocols is mandatory when handling this compound.

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